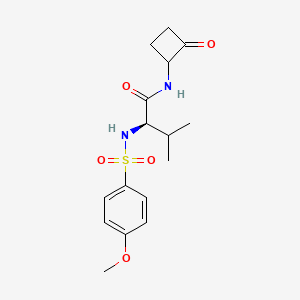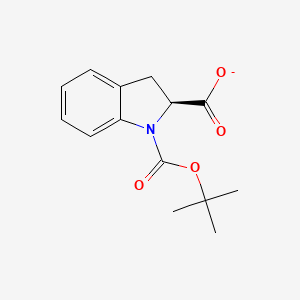
1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-indoline-2-carboxylic acid is a derivative of indoline, a bicyclic organic compound containing a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indoline ring. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions. Boc-L-indoline-2-carboxylic acid is widely used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-indoline-2-carboxylic acid typically involves the protection of the indoline nitrogen with a Boc group, followed by carboxylation at the 2-position of the indoline ring. One common method involves the reaction of indoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-indoline. This intermediate is then carboxylated using carbon dioxide or a carboxylating agent under suitable conditions to yield Boc-L-indoline-2-carboxylic acid .
Industrial Production Methods: In an industrial setting, the production of Boc-L-indoline-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity Boc-L-indoline-2-carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions: Boc-L-indoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indoline-2-methanol or indoline-2-aldehyde.
Substitution: Halogenated or nitrated indoline derivatives.
Aplicaciones Científicas De Investigación
Boc-L-indoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is utilized in the synthesis of peptide-based drugs and as a precursor for bioactive molecules.
Medicine: Boc-L-indoline-2-carboxylic acid derivatives have shown potential as therapeutic agents for various diseases, including cancer and viral infections.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of Boc-L-indoline-2-carboxylic acid and its derivatives depends on the specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amine. In medicinal chemistry, Boc-L-indoline-2-carboxylic acid derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways involved vary depending on the structure and function of the derivative .
Comparación Con Compuestos Similares
Indoline-2-carboxylic acid: Lacks the Boc protecting group, making it less stable in certain reactions.
Indole-2-carboxylic acid: Contains an indole ring instead of an indoline ring, leading to different reactivity and applications.
Boc-indoline: Similar structure but lacks the carboxylic acid group, limiting its use in certain synthetic applications
Uniqueness: Boc-L-indoline-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality. This combination provides stability and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C14H16NO4- |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1 |
Clave InChI |
QONNUMLEACJFME-NSHDSACASA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


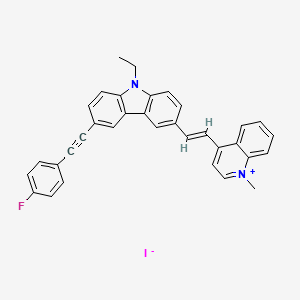
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
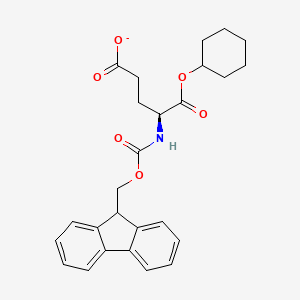
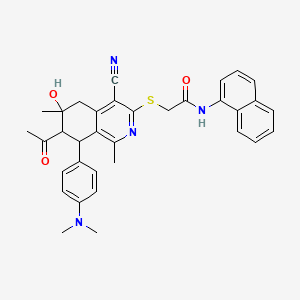
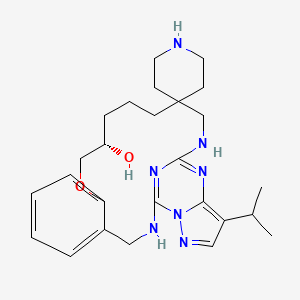
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
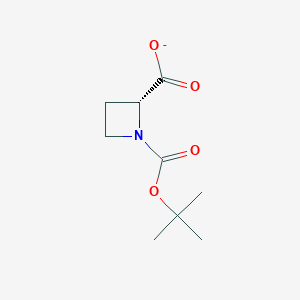
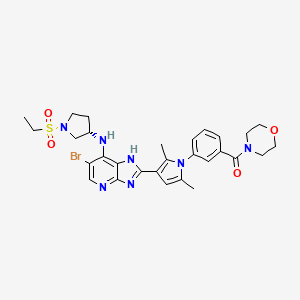
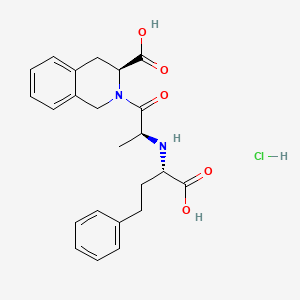
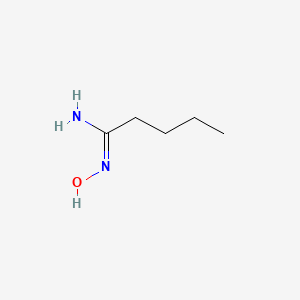
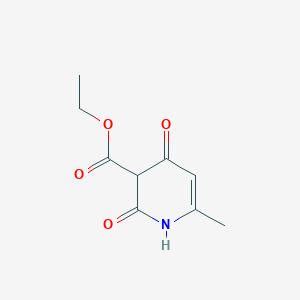
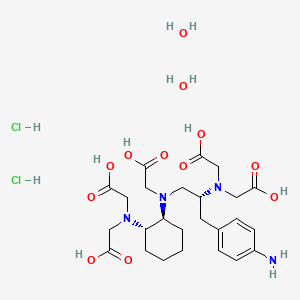
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
